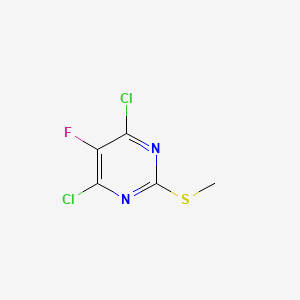

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-5-fluoro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTWCTATXRCZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-07-8 | |

| Record name | 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Fluoro 2 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic systems like pyrimidine (B1678525). libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the ring nitrogens and the C5-fluoro substituent, is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.org

In 4,6-dichloro-5-fluoro-2-(methylthio)pyrimidine, a key aspect of its reactivity is the competition between the three potential leaving groups. The C4 and C6 positions are electronically activated for nucleophilic attack by being para and ortho, respectively, to the ring nitrogens. The C5-fluoro group further enhances the electrophilicity of these positions.

Generally, in SNAr reactions on pyrimidines bearing both chloro and methylthio groups, the chloride is a significantly better leaving group. Studies on the related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), show that amines can selectively displace either the chloride or the sulfonyl group depending on the reaction conditions and the nature of the nucleophile. researchgate.net However, the methylthio group is less activated than a methylsulfonyl group, making its displacement less favorable. Therefore, nucleophilic attack is highly likely to occur selectively at the equivalent C4 and C6 positions, leading to the displacement of a chloride ion.

The regioselectivity of SNAr reactions on dichloropyrimidines has been well-established. For instance, in 2,4-dichloropyrimidine, substitution typically occurs preferentially at the C4 position. nih.govstackexchange.com In the case of this compound, the C4 and C6 positions are chemically equivalent, meaning a mono-substitution will yield a single, well-defined product.

Both steric and electronic factors govern the outcome of SNAr reactions. dntb.gov.ua

Electronic Factors: The pyrimidine ring is inherently electron-deficient. The C5-fluoro substituent exerts a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge on the adjacent C4 and C6 carbons. This electronic activation makes them highly susceptible to attack by nucleophiles. The stability of the intermediate Meisenheimer complex is paramount; the negative charge developed during the addition step is effectively delocalized by the ring nitrogens and the C5-fluoro group, lowering the activation energy for the reaction. libretexts.org

Steric Factors: Steric hindrance can influence the rate of reaction, especially when bulky nucleophiles are used. nih.govnumberanalytics.com While the C4 and C6 positions are electronically equivalent, the approach of a large nucleophile could be influenced by the adjacent methylthio group at C2 or the fluoro group at C5. However, given the planar nature of the pyrimidine ring, significant steric hindrance at the C4/C6 positions is not anticipated unless the incoming nucleophile is exceptionally bulky. numberanalytics.com In most cases, the electronic activation is the dominant factor driving the substitution at these positions.

Amination and alkoxylation are common SNAr reactions used to modify halopyrimidines. Based on the principles of chemoselectivity, these reactions are expected to proceed with high regioselectivity at either the C4 or C6 position of this compound, resulting in the displacement of a single chlorine atom.

For example, the reaction of the related 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) occurs under mild conditions to exclusively afford the mono-alkoxylated product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015). mdpi.com Similar selectivity is observed in amination reactions on other dichloropyrimidine systems. nih.govmdpi.com By controlling the stoichiometry of the nucleophile, either mono- or di-substitution can often be achieved.

Below is a table illustrating the predicted outcomes of amination and alkoxylation reactions.

| Nucleophile | Reagent Example | Predicted Product |

| Primary Amine | Benzylamine | 4-(Benzylamino)-6-chloro-5-fluoro-2-(methylthio)pyrimidine |

| Secondary Amine | Morpholine | 4-Chloro-5-fluoro-6-(morpholin-4-yl)-2-(methylthio)pyrimidine |

| Alkoxide | Sodium Methoxide | 4-Chloro-5-fluoro-6-methoxy-2-(methylthio)pyrimidine |

| Aryloxide | Sodium Phenoxide | 4-Chloro-5-fluoro-6-phenoxy-2-(methylthio)pyrimidine |

Carbon-Carbon Bond Forming Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the diversification of heterocyclic scaffolds.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is highly effective for the arylation or alkylation of halopyrimidines. mdpi.com The C-Cl bonds at the C4 and C6 positions of this compound are suitable handles for this transformation.

Studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that Suzuki-Miyaura coupling proceeds at the C-Br bond, and conditions can be optimized by screening catalysts, bases, and solvents. mdpi.com For other dichloropyrimidines, the reaction conditions can be tuned to achieve either mono- or di-arylation with good yields. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a more modern catalyst system with specialized ligands, along with a base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

The table below shows potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.

| Boronic Acid | Predicted Product (Mono-Coupling) |

| Phenylboronic acid | 4-Chloro-5-fluoro-6-phenyl-2-(methylthio)pyrimidine |

| 4-Methoxyphenylboronic acid | 4-Chloro-5-fluoro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine |

| Thiophene-2-boronic acid | 4-Chloro-5-fluoro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine |

| Vinylboronic acid | 4-Chloro-5-fluoro-2-(methylthio)-6-vinylpyrimidine |

Beyond the Suzuki-Miyaura reaction, several other cross-coupling methodologies can be employed to diversify the this compound core at the C-Cl positions. These reactions expand the range of accessible carbon-based substituents.

Kumada-Tamao-Corriu Coupling: This reaction utilizes Grignard reagents (R-MgX) as the organometallic partner. It is particularly effective for N-heterocycles where other methods might fail. For instance, nickel-catalyzed Kumada coupling of heteroaryl chlorides can be successful even when the corresponding Suzuki reactions are inactive. chemrxiv.orgrsc.org

Stille Coupling: This method involves the reaction of an organotin compound (R-SnR'₃) with the halide. It is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling a terminal alkyne with the halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling: This reaction forms a substituted alkene by reacting the halide with an alkene in the presence of a base and a palladium catalyst.

Each of these methods provides a strategic avenue for introducing specific carbon frameworks onto the pyrimidine ring, highlighting the versatility of this compound as a building block in synthetic chemistry.

Transformations of the Methylthio Moiety

The methylthio (-SCH₃) group at the C2 position of the pyrimidine ring is susceptible to both oxidation and reductive cleavage, providing pathways to introduce new functional groups or to remove the sulfur moiety entirely.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups. This increased electron-withdrawing capacity further activates the pyrimidine ring for nucleophilic aromatic substitution.

Common oxidizing agents are employed for this purpose. The selective oxidation to the sulfoxide can often be achieved under controlled conditions, while stronger conditions or an excess of the oxidant will typically yield the sulfone. chemicalforums.com For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for such transformations. reddit.comorganic-chemistry.org Hydrogen peroxide, often in the presence of an acid catalyst, is another common reagent for the oxidation of sulfides to sulfoxides and sulfones. nih.gov

The resulting 4,6-dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine (B8097412) is a highly reactive electrophile. achmem.comresearchgate.net Studies on the chemoselective reactions of the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have shown that the sulfonyl group can act as a leaving group, being displaced by certain nucleophiles, while the chlorine atoms are displaced by others, depending on the reaction conditions and the nature of the amine. researchgate.net

Table 1: Common Reagents for Oxidation of Thioethers

| Reagent | Product (with -SCH₃) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Acetic acid, room temperature to elevated temperature |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Chlorinated solvents (e.g., CH₂Cl₂), controlled temperature |

| Oxone® (Potassium peroxymonosulfate) | Sulfone | Buffered or acidic conditions |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous/alcoholic solvents |

Reductive Cleavage Reactions

The carbon-sulfur bond of the methylthio group can be cleaved under reductive conditions, a process known as desulfurization. This reaction effectively replaces the methylthio group with a hydrogen atom, yielding 4,6-dichloro-5-fluoropyrimidine (B1312760). This transformation is valuable for removing the sulfur functionality after it has served its purpose in a synthetic sequence, for instance, as a directing group or to modulate reactivity.

A widely used reagent for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. chem-station.comorganicreactions.org Raney Nickel is saturated with hydrogen and effectively catalyzes the hydrogenolysis of C-S bonds. researchgate.netresearchgate.netmasterorganicchemistry.com The reaction typically involves heating the substrate with a slurry of Raney Nickel in a solvent like ethanol. researchgate.net This method has been successfully applied to various sulfur-containing heterocycles. researchgate.net

Other methods for reductive desulfurization include the use of nickel boride (Ni₂B), which can be an alternative to the potentially pyrophoric Raney Nickel. chem-station.com

Table 2: Reagents for Reductive Cleavage of C-S Bonds

| Reagent | Description | Typical Conditions |

|---|---|---|

| Raney Nickel (Ni-Al alloy treated with NaOH) | Heterogeneous catalyst containing adsorbed hydrogen | Alcoholic solvent, reflux |

| Nickel Boride (NiCl₂ + NaBH₄) | In situ generated reducing agent | Alcoholic solvent |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Can effect desulfurization under certain conditions | High pressure/temperature may be required |

Transformations of Halogen Substituents

The chlorine atoms at the C4 and C6 positions are primary sites for reactivity, particularly for nucleophilic aromatic substitution (SNAr). Their reactivity can be modulated or they can be removed or exchanged for other halogens.

Dehalogenation Studies

Reductive dehalogenation involves the replacement of a halogen atom, in this case chlorine, with a hydrogen atom. This can be achieved for one or both chlorine atoms on the pyrimidine ring. Catalytic hydrogenation is a common and effective method for the dehalogenation of chloropyrimidines. oregonstate.edu This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen donor like formic acid. cardiff.ac.ukmdpi.com

The reaction conditions can sometimes be tuned to achieve selective removal of one chlorine atom over another, although this can be challenging in symmetrically substituted pyrimidines. The presence of other functional groups influences the reaction's outcome. For instance, a study on a related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, showed that a borylation reaction could be accompanied by dechlorination. acs.org Reducing agents like zinc dust in acidic or aqueous media have also been employed for the dechlorination of chloropyrimidines. oregonstate.edugoogle.comgoogle.com

Table 3: Common Methods for Dehalogenation of Aryl Chlorides

| Method | Reagent/Catalyst | Hydrogen Source |

|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic Acid (HCOOH) or Ammonium (B1175870) Formate |

| Metal-Acid Reduction | Zinc (Zn) Dust | Acetic Acid or other protic acids |

Halogen-Exchange Reactions

Halogen-exchange (Halex) reactions provide a route to replace the chlorine atoms with other halogens, most commonly fluorine. wikipedia.orgchemtube3d.com This reaction is a type of nucleophilic aromatic substitution where a fluoride (B91410) anion displaces a chloride ion on the aromatic ring. acsgcipr.org The Halex process is industrially significant for the synthesis of fluoroaromatic compounds. wikipedia.org

The reaction typically requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and is carried out at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. acsgcipr.orgresearchgate.net The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst to improve the solubility and nucleophilicity of the fluoride salt. researchgate.net Given that the starting molecule already contains a fluorine atom at C5, such a reaction would lead to a more highly fluorinated pyrimidine derivative, potentially altering its chemical and biological properties significantly. The relative reactivity of the C4 and C6 positions would be a key factor in determining the product distribution.

Intramolecular Cyclization and Annulation Reactions

The presence of multiple reactive sites on the this compound core makes it an excellent scaffold for constructing fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions involve first functionalizing the molecule at one of its reactive positions (e.g., via SNAr at C4 or C6) with a side chain that contains a nucleophilic group. This appended group can then react intramolecularly at another position on the pyrimidine ring to form a new ring.

For example, a chlorine atom at C4 could be displaced by a binucleophile, such as an amino alcohol or a diamine. The free hydroxyl or amino group on the newly introduced side chain could then undergo a second, intramolecular SNAr reaction by displacing the remaining chlorine atom at C6, leading to the formation of a fused ring system. Such cyclization strategies are fundamental in building complex polycyclic molecules from simple heterocyclic precursors. acs.org

Annulation refers to the formation of a new ring onto an existing one. While many annulation reactions build the pyrimidine ring itself, the principles can be applied using functionalized pyrimidines as starting materials. The reactive halogen and methylthio sites on this compound can be elaborated into structures that are poised for subsequent ring-forming reactions, creating diverse pyrimidine-fused heterocycles like pyrazolopyrimidines or imidazopyrimidines. nih.gov The specific nature of the cyclization or annulation would depend on the reagents and reaction conditions used to introduce the side chain and induce the subsequent ring closure.

Mechanistic Studies of Key Transformations

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Mechanistic investigations into these transformations, while not extensively documented for this specific molecule, can be inferred from studies on structurally similar pyrimidine derivatives. The electronic properties of the pyrimidine ring, significantly influenced by the interplay of its substituents—two chlorine atoms, a fluorine atom, and a methylthio group—dictate the course and feasibility of these reactions.

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the inductive effects of the halogen substituents. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The mechanistic pathways for the key transformations of this compound are detailed below.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a principal pathway for the functionalization of this compound. This reaction typically proceeds in a stepwise manner, involving the initial attack of a nucleophile on one of the electron-deficient carbon atoms of the pyrimidine ring, followed by the departure of a leaving group.

The reaction is initiated by the attack of a nucleophile on the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction rate. The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing substituents.

The regioselectivity of the nucleophilic attack is governed by the electronic and steric environment of the carbon atoms bearing the leaving groups. In the case of this compound, the C4 and C6 positions are the most likely sites for nucleophilic attack, as they are activated by the adjacent nitrogen atoms and the halogen substituents. The 5-fluoro group, being a strong electron-withdrawing group, further enhances the electrophilicity of the C4 and C6 positions.

Computational studies on related dichloropyrimidines have shown that the regioselectivity of SNAr reactions can be highly sensitive to the nature of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, substitution generally occurs at the C4 position. However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. While the methylthio group at the C2 position is not a strong electron-donating group, its presence, along with the 5-fluoro substituent, will influence the relative reactivity of the C4 and C6 positions.

The final step of the SNAr mechanism is the departure of the leaving group, which is typically a chloride ion in this case. This step restores the aromaticity of the pyrimidine ring and yields the substituted product. The nature of the nucleophile, the solvent, and the reaction temperature can all influence the outcome of the reaction, including the potential for di-substitution or other side reactions.

Table 1: Representative Conditions for SNAr on Dichloropyrimidine Systems (by Analogy)

| Nucleophile | Solvent | Base | Temperature (°C) | Product Type |

| Primary/Secondary Amine | Dioxane | DIPEA | 80-100 | Mono- or Di-aminopyrimidine |

| Alcohol | THF | NaH | 0 - rt | Alkoxypyrimidine |

| Thiol | DMF | K2CO3 | rt - 60 | Thioether pyrimidine |

Note: This data is illustrative and based on reactions with related dichloropyrimidine compounds. Actual conditions for this compound may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are applicable to the functionalization of this compound. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with the oxidative addition of the dichlorofluoropyrimidine to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species. The relative reactivity of the C-Cl bonds at the C4 and C6 positions will determine the initial site of reaction. The electronic and steric environment around these positions will influence the rate of oxidative addition.

Transmetalation : In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This process is typically facilitated by a base, which activates the organoboron reagent.

Reductive Elimination : The final step is the reductive elimination of the coupled product from the palladium(II) complex. This step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and selectivity of the Suzuki-Miyaura reaction are dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent. For polyhalogenated substrates like this compound, careful optimization of the reaction conditions is often necessary to achieve selective mono- or di-arylation. It is plausible that the two chlorine atoms could be sequentially replaced by controlling the stoichiometry of the organoboron reagent and the reaction time.

Table 2: Typical Parameters for Suzuki-Miyaura Cross-Coupling of Dichloroheteroaromatics (by Analogy)

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent |

| Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | - | Cs2CO3 | Toluene |

| Thiophen-2-ylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME |

Note: This data is illustrative and based on reactions with related dichloroheteroaromatic compounds. Actual conditions for this compound may vary.

Advanced Characterization and Spectroscopic Analysis of Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei like fluorine.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Spectral Analysis

Analysis of related pyrimidine (B1678525) structures suggests that the ¹H-NMR spectrum of 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine would be expected to show a singlet for the methylthio (-SCH₃) protons. The chemical shift of this signal would provide insight into the electronic environment of the methyl group.

The ¹³C-NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts for the carbon atoms in the pyrimidine ring would be influenced by the electronegative chloro and fluoro substituents, as well as the methylthio group. A signal corresponding to the methyl carbon of the -SCH₃ group would also be present.

However, specific, experimentally determined chemical shift values and coupling constants for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are critical for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings. For this specific molecule, significant COSY correlations would not be expected due to the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are attached to, definitively assigning the signal for the methylthio group's carbon and proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations between the methyl protons and the C-2 carbon of the pyrimidine ring, confirming the attachment of the methylthio group. Correlations between the fluorine atom and adjacent carbons would also be observable.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms.

Without experimental spectra, a detailed analysis using these techniques cannot be performed.

Fluorine-19 (¹⁹F-NMR) Spectroscopy for Fluorine Substitution Analysis

¹⁹F-NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. A ¹⁹F-NMR spectrum of this compound would show a signal corresponding to the fluorine atom at the C-5 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic, electron-deficient pyrimidine ring. Furthermore, coupling between the fluorine nucleus and the adjacent carbon atoms (C-4 and C-6) would likely be observed in the ¹³C-NMR spectrum, providing further structural confirmation. No published ¹⁹F-NMR data for this specific compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₅H₃Cl₂FN₂S) can be calculated, and HRMS analysis would be used to confirm this by comparing the experimental mass to the theoretical value. While HRMS data is available for similar compounds, specific data for the title compound is not present in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The liquid chromatogram would indicate the presence of any impurities, while the mass spectrometer would confirm the molecular weight of the main component, thus verifying its identity. No specific LC-MS studies detailing the analysis and purity confirmation of this compound were found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In this method, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS analysis would provide information on its purity and molecular weight. The retention time in the gas chromatograph would be characteristic of its volatility. Upon entering the mass spectrometer, electron ionization would generate a molecular ion (M⁺) peak. Given the molecular formula C₅H₃Cl₂FN₂S, the expected monoisotopic mass would be approximately 211.94 g/mol .

Analysis of the closely related compound, 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) (lacking the fluorine atom at the 5-position), is available in the NIST Mass Spectrometry Data Center. nist.gov This data provides insight into the expected mass spectrum. The spectrum for the non-fluorinated analog shows a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at m/z corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The molecular weight of this analog is 195.07 g/mol . nist.govsigmaaldrich.com The addition of a fluorine atom to form the title compound would increase the molecular weight by approximately 18 g/mol , shifting this entire isotopic cluster to a higher m/z value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is an advanced technique that provides detailed structural information by analyzing the fragmentation patterns of selected ions. In an MS/MS experiment, a specific precursor ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process reveals the connectivity of atoms within the molecule.

For this compound, the fragmentation process would likely involve the following pathways:

Loss of Chlorine: Cleavage of a C-Cl bond, resulting in a fragment ion [M-Cl]⁺.

Loss of the Methylthio Group: Fragmentation involving the loss of the •SCH₃ radical or a neutral CH₂S molecule.

Ring Cleavage: Complex fragmentation of the pyrimidine ring itself, often initiated by the loss of small neutral molecules like HCN.

The presence of the electronegative fluorine atom would influence the stability of adjacent bonds and potentially direct the fragmentation pathways, making MS/MS a crucial tool for unambiguous identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which provides information about vibrations that cause a change in the polarizability of the molecule.

A detailed vibrational analysis of this compound would reveal characteristic frequencies for its functional groups. Based on studies of related dichloropyrimidines and methylthiopyrimidines, the expected vibrational modes can be predicted. osti.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching (methyl group) | 2950 - 3100 | IR, Raman |

| C=N stretching (ring) | 1550 - 1650 | IR, Raman |

| C=C stretching (ring) | 1400 - 1500 | IR, Raman |

| C-F stretching | 1000 - 1350 | IR |

| C-Cl stretching | 600 - 800 | IR, Raman |

| C-S stretching | 600 - 750 | IR, Raman |

| Pyrimidine ring vibrations | Various | IR, Raman |

This table is interactive. Click on headers to sort.

Studies on 4,6-dichloropyrimidine (B16783) have provided a complete assignment of its crystal spectrum, which serves as a foundational reference. osti.gov The introduction of the fluoro and methylthio groups adds complexity but also provides unique spectral signatures, such as the strong C-F stretching absorption in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and crystal packing information.

While the crystal structure for this compound has not been reported, the structure of its parent compound, 4,6-Dichloro-2-(methylthio)pyrimidine , provides a crucial reference point. researchgate.net This analog crystallizes in the triclinic space group P-1. researchgate.net The introduction of a fluorine atom at the C5 position would be expected to alter the unit cell parameters and influence intermolecular interactions within the crystal lattice, potentially affecting the planarity of the pyrimidine ring and the torsion angle of the methylthio group.

The table below presents the crystallographic data for the closely related analog, 4,6-Dichloro-2-(methylthio)pyrimidine. researchgate.net

| Parameter | Value for 4,6-Dichloro-2-(methylthio)pyrimidine |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.6482 (2) |

| b (Å) | 14.1294 (2) |

| c (Å) | 14.1343 (2) |

| α (°) | 119.9578 (7) |

| β (°) | 95.9391 (6) |

| γ (°) | 92.8349 (7) |

| Volume (ų) | 2332.60 (6) |

| Z | 12 |

This table is interactive. Click on headers to sort.

Analysis of another related structure, 4,6-dichloro-5-methylpyrimidine, shows that the pyrimidine ring is essentially planar. nih.gov It is expected that the title compound would also adopt a largely planar conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For organic molecules with π-systems and heteroatoms, the most common transitions are π → π* and n → π*. uzh.chtanta.edu.eg

The pyrimidine ring of this compound contains π bonds and nitrogen atoms with lone pairs of electrons, making it UV-active. The expected electronic transitions include:

π → π* transitions: These are typically high-intensity absorptions arising from the conjugated π-system of the pyrimidine ring.

n → π* transitions: These lower-intensity transitions involve the promotion of a non-bonding electron from a nitrogen or sulfur lone pair into an anti-bonding π* orbital. uzh.ch

Theoretical and experimental studies on related compounds like 2,4-dichloro-5-nitropyrimidine (B15318) and 4-methyl-2-(methylthio)pyrimidine (B47704) confirm these types of transitions. nih.gov The exact absorption maxima (λmax) for this compound would be influenced by the substituent effects of the two chlorine atoms, the fluorine atom, and the methylthio group, which can alter the energy levels of the molecular orbitals involved in the transitions.

Electrochemical Analysis Techniques

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. It measures the current that develops in an electrochemical cell as the potential is varied. A cyclic voltammogram can provide information about the potentials at which a species is oxidized or reduced and can offer insights into the stability of the redox products.

Specific cyclic voltammetry data for this compound is not available. However, the redox behavior can be inferred from its structure.

Reduction: The electron-deficient pyrimidine ring, substituted with three electronegative halogens (two Cl, one F), is a candidate for reduction. The process would likely involve the irreversible reduction of the C-Cl bonds.

Oxidation: The methylthio (-SCH₃) group contains a sulfur atom with lone pairs of electrons, which could be susceptible to oxidation at a sufficiently high positive potential.

Studies on other heterocyclic compounds, including derivatives of 5-fluorouracil, have utilized cyclic voltammetry to investigate their electrochemical behavior, demonstrating the technique's applicability to this class of molecules. electrochemsci.org A CV experiment on this compound would elucidate its redox potentials and the electrochemical stability of its functional groups.

Corrosion Inhibition Studies via Electrochemical Methods

The efficacy of 4,6-dichloro-2-(methylthio)pyrimidine (DCMTP) as a corrosion inhibitor for AISI 321 stainless steel in a 1.0 M hydrochloric acid (HCl) solution has been systematically investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). electrochemsci.orgresearch-nexus.net These studies provide critical insights into the inhibitive mechanism and efficiency of the compound.

Potentiodynamic Polarization Studies

Potentiodynamic polarization curves for AISI 321 stainless steel in 1.0 M HCl, both with and without the addition of various concentrations of DCMTP at 30°C, reveal that the compound predominantly affects the cathodic part of the polarization curves. electrochemsci.org This indicates that DCMTP functions as a cathodic-type inhibitor. electrochemsci.org The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, which impedes the hydrogen evolution reaction. electrochemsci.org

The addition of DCMTP leads to a decrease in the corrosion current density (i_corr), signifying a reduction in the corrosion rate. electrochemsci.org The inhibition efficiency (%P) increases with higher concentrations of the inhibitor, reaching up to 72% at a concentration of 8 x 10⁻⁴ M. electrochemsci.org The corrosion potential (E_corr), however, remains nearly constant, which is a characteristic feature of cathodic inhibitors. electrochemsci.org

The key electrochemical polarization parameters are summarized in the interactive data table below.

Table 1: Potentiodynamic polarization data for AISI 321 stainless steel in 1.0 M HCl with and without 4,6-dichloro-2-(methylthio)pyrimidine (DCMTP) at 30°C. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS)

EIS measurements were conducted to further understand the corrosion process at the metal-solution interface. The Nyquist plots for AISI 321 in 1.0 M HCl in the absence and presence of DCMTP display single, depressed semicircles, which is indicative of a corrosion process controlled by charge transfer. electrochemsci.org The diameter of these semicircles increases with the concentration of DCMTP, suggesting an increase in the charge transfer resistance (R_ct) and, consequently, a decrease in the corrosion rate. electrochemsci.org This phenomenon is attributed to the formation of a protective barrier of inhibitor molecules on the steel surface. electrochemsci.org

The impedance data was analyzed using an equivalent circuit model consisting of the solution resistance (R_s) and a constant phase element (CPE) in parallel with the charge transfer resistance (R_ct). electrochemsci.org The inhibition efficiency (%P) calculated from the EIS data corroborates the findings from the polarization studies.

The relevant parameters obtained from the EIS measurements are detailed in the interactive data table below.

Table 2: Electrochemical impedance spectroscopy data for AISI 321 stainless steel in 1.0 M HCl with and without 4,6-dichloro-2-(methylthio)pyrimidine (DCMTP) at 30°C. electrochemsci.org

Advanced Surface Characterization Techniques (e.g., Scanning Electron Microscopy for material interactions)

While specific studies employing Scanning Electron Microscopy (SEM) for the analysis of surfaces treated with this compound or its non-fluorinated analogue were not identified in the surveyed literature, SEM is a widely utilized and powerful technique for characterizing the surface morphology of metals subjected to corrosion in the presence and absence of pyrimidine-based inhibitors. bohrium.comaip.orgaip.org

In typical corrosion inhibition studies involving pyrimidine derivatives, SEM analysis is used to visually confirm the protective action of the inhibitor. bohrium.comaip.orgaip.org Micrographs of a metal sample exposed to a corrosive medium without an inhibitor generally show a rough and damaged surface, characterized by pitting and other forms of corrosion. aip.org In contrast, the surface of a metal sample treated with an effective pyrimidine inhibitor appears much smoother and shows significantly less corrosion damage, which is evidence of the formation of a protective inhibitor film on the metal surface. bohrium.comaip.org

For instance, in studies of other pyrimidine derivatives, SEM analysis has confirmed the formation of a protective layer that effectively isolates the metal from the aggressive acidic environment. aip.org This visual evidence is crucial for corroborating the quantitative data obtained from electrochemical techniques like potentiodynamic polarization and EIS. bohrium.com Future research on this compound would benefit from such surface analysis to provide a more complete picture of its interaction with metal surfaces.

Computational and Theoretical Investigations of 4,6 Dichloro 5 Fluoro 2 Methylthio Pyrimidine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure of a molecule, from which numerous properties can be derived. For 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine, DFT methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to balance computational cost with accuracy. nih.govphyschemres.org

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization, a process that locates the minimum energy structure of a molecule. physchemres.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of its atoms.

A key aspect of this molecule's structure is the orientation of the 2-(methylthio) group relative to the pyrimidine (B1678525) ring. Conformational analysis involves calculating the energy of the molecule as the S-CH₃ bond is rotated. This analysis reveals the most stable conformer(s) and the energy barriers to rotation. For similar substituted pyrimidines, it has been shown that the pyrimidine ring itself is typically planar. nih.gov The planarity of the ring in the title compound would be confirmed by near-zero dihedral angles within the ring structure. The orientation of the methyl group of the methylthio substituent is a critical conformational variable.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4-Cl | ~1.74 |

| Bond Length (Å) | C6-Cl | ~1.74 |

| Bond Length (Å) | C5-F | ~1.35 |

| Bond Length (Å) | C2-S | ~1.77 |

| Bond Angle (°) | Cl-C4-C5 | ~118.5 |

| Bond Angle (°) | F-C5-C6 | ~119.0 |

| Dihedral Angle (°) | N1-C2-S-C(methyl) | ~0 or ~180 (depending on stable conformer) |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich sulfur atom of the methylthio group and the pyrimidine ring. The LUMO is likely distributed over the pyrimidine ring, particularly influenced by the electron-withdrawing halogen atoms. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 5.0 to 6.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich, negative potential (favorable for electrophilic attack) and blue indicates electron-poor, positive potential (favorable for nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative regions (red/yellow) are expected to be located around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The fluorine and chlorine atoms, despite their high electronegativity, also contribute to the negative potential. The hydrogen atoms of the methyl group would exhibit a positive potential (blue/green), representing sites susceptible to nucleophilic interaction. researchgate.netrsc.org Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. acs.orgnih.gov For this molecule, predicting the ¹⁹F chemical shift is of particular interest. Calculations can help assign experimental peaks to specific atoms and understand how the electronic environment, influenced by the chlorine and methylthio groups, affects the chemical shifts. rsc.org

IR Frequencies: Theoretical calculations of vibrational frequencies are used to interpret and assign experimental Infrared (IR) and Raman spectra. nih.gov The calculated frequencies correspond to specific vibrational modes, such as C-Cl stretching, C-F stretching, pyrimidine ring vibrations, and C-H stretching of the methyl group. Comparing calculated and experimental spectra helps confirm the molecular structure. nih.govresearchgate.netdtic.mil

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.commdpi.com The calculation yields the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π). youtube.comresearchgate.net For this compound, the main absorption bands in the UV region would likely correspond to π→π transitions within the pyrimidine ring.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (ppm, vs. CFCl₃) | -120 to -140 |

| IR | C-F Stretch (cm⁻¹) | 1200 - 1250 |

| IR | C-Cl Stretch (cm⁻¹) | 700 - 850 |

| UV-Vis (TD-DFT) | λmax (nm) | ~260 - 280 |

Analysis of Reactivity Descriptors (e.g., ionization energy, electron affinity, electrophilicity index)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. mdpi.com These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding molecular stability and reactivity. nih.govscielo.org.mx

Ionization Energy (I) and Electron Affinity (A): Approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons (μ = (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). mdpi.com

These parameters help in comparing the reactivity of this compound with other related compounds. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Descriptor | Symbol | Formula | Predicted Value |

|---|---|---|---|

| Ionization Energy | I | -EHOMO | 6.5 - 7.5 |

| Electron Affinity | A | -ELUMO | 1.0 - 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 - 3.0 |

| Electrophilicity Index | ω | μ² / 2η | 2.5 - 3.5 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more complex environment (e.g., in explicit solvent or in a condensed phase).

MD simulations for this compound could be employed to:

Explore Conformational Landscapes: By simulating the molecule's motion over nanoseconds, MD can provide a more complete picture of the accessible conformations and the transitions between them, especially concerning the methylthio group's rotation.

Analyze Intermolecular Interactions: In a simulation box with multiple molecules or solvent molecules (like water), MD can reveal how these molecules interact. It can be used to calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This is crucial for understanding solvation effects and how the molecule might pack in a solid state or interact with a biological target. dovepress.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The results from MD simulations provide a dynamic view of the molecule's behavior that is inaccessible to static quantum chemical calculations.

Structure-Reactivity Relationship Studies via Computational Methods

Direct computational studies elucidating the structure-reactivity relationship of this compound are not prominently documented. However, computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity of similar halogenated and substituted pyrimidines. For instance, DFT calculations have been employed to study the nucleophilic reactivity of related compounds like 4,6-dichloro-5-nitrobenzofuroxan. mdpi.com Such studies typically analyze the molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack.

In the case of this compound, it can be hypothesized that the electron-withdrawing nature of the two chlorine atoms and the fluorine atom would significantly influence the electron distribution in the pyrimidine ring, making the carbon atoms at positions 4 and 6 highly electrophilic and thus prone to nucleophilic substitution reactions. The methylthio group at position 2 would also modulate the electronic properties of the ring. Computational analyses would be essential to quantify these effects and predict the regioselectivity of reactions.

Computational Prediction of Molecular Descriptors Relevant to Reactivity and Selectivity

While specific predicted molecular descriptors for this compound are not available, computational chemistry provides a framework for their calculation. These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies and for predicting the compound's behavior.

Key molecular descriptors that could be computationally predicted for this molecule include:

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental for predicting reactivity. A low LUMO energy would indicate a higher susceptibility to nucleophilic attack.

HOMO-LUMO gap: This value is an indicator of chemical stability.

Mulliken atomic charges: These would quantify the partial charges on each atom, identifying electrophilic and nucleophilic centers.

Steric Descriptors:

Molecular volume and surface area: These descriptors are important for understanding how the molecule might interact with biological macromolecules.

Lipophilicity Descriptors:

LogP (partition coefficient): This descriptor is crucial for predicting the pharmacokinetic properties of a molecule.

The table below illustrates the types of molecular descriptors that would be calculated for this compound in a typical computational study. The values presented are hypothetical and for illustrative purposes only, as specific research data is unavailable.

| Molecular Descriptor | Hypothetical Predicted Value | Significance in Reactivity and Selectivity |

| HOMO Energy (eV) | -7.5 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.8 | Indicates the susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 5.7 | An indicator of the molecule's chemical stability and reactivity. |

| Dipole Moment (Debye) | 2.1 | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Varies across the molecule | Identifies regions of positive (electrophilic) and negative (nucleophilic) potential. |

| LogP | 3.2 | Predicts the lipophilicity and potential membrane permeability of the molecule. |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

In silico Design and Screening of Novel Pyrimidine Derivatives

The process of in silico design and screening of novel derivatives of this compound would leverage its structure as a scaffold. This approach is widely used in drug discovery to design new molecules with potentially improved activity and selectivity.

The general workflow for such a study would involve:

Scaffold Identification: this compound would serve as the starting point or "scaffold."

Virtual Library Generation: A large library of virtual compounds would be created by systematically modifying the scaffold. This could involve substituting the chlorine atoms at positions 4 and 6, or the methylthio group at position 2, with various other functional groups.

Molecular Docking: The virtual library would then be screened against a specific biological target (e.g., the active site of an enzyme) using molecular docking simulations. These simulations predict the binding affinity and orientation of each derivative within the target's binding site.

ADMET Prediction: In silico models would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates from the docking studies.

Hit Identification and Optimization: The compounds with the best predicted binding affinities and favorable ADMET properties would be identified as "hits" for further experimental validation and optimization.

While no specific studies on the in silico design of derivatives from this compound have been found, this computational approach is standard for pyrimidine-based drug design.

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor to Structurally Diverse Heterocyclic Systems

The construction of fused heterocyclic scaffolds is a cornerstone of drug discovery and materials science. 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine serves as an excellent starting material for creating polycyclic systems by building additional rings onto the pyrimidine (B1678525) framework.

The pyrimido[4,5-d]pyrimidine core is a "privileged scaffold" found in numerous biologically active compounds, including potent kinase inhibitors. The synthesis of these fused systems often relies on the stepwise construction of the second pyrimidine ring onto a pre-functionalized pyrimidine precursor. While direct synthesis from this compound is not extensively documented, established synthetic routes using closely related analogs, such as 4,6-dichloro-5-formylpyrimidine, provide a clear blueprint for its application. nih.gov

A general and effective strategy involves a tandem nucleophilic substitution and cyclization sequence. For instance, a primary amine can first displace one of the chlorine atoms on the pyrimidine ring. The resulting aminopyrimidine can then be converted into an intermediate that undergoes an intramolecular cyclization to form the second pyrimidine ring. nih.gov

In a plausible adaptation for this compound, the process would begin with the regioselective substitution of one chlorine atom (typically at the more reactive C4 position) with a suitable amine. The remaining C6-chloro substituent then serves as an electrophilic site for the final ring-closing step, often facilitated by the introduction of other functional groups. The presence of the C5-fluoro and C2-methylthio groups would modulate the reactivity of the chloro substituents and be retained in the final fused product, offering further points for diversification.

Table 1: Representative Reactions for Pyrimido[4,5-d]pyrimidine Synthesis from Dichloropyrimidines

| Starting Material | Reagents | Key Transformation | Product Type |

|---|---|---|---|

| 4,6-dichloro-5-formylpyrimidine | 1. Primary amines 2. Aldehydes | Sequential SNAr and cyclization | 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones nih.gov |

| 6-Amino-1,3-disubstituted uracils | Acylation and alkylation reagents, followed by hydrazine-induced cyclization | Multi-step heterocyclization | 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov |

The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of the purine ring system, is a critical component of numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology. nih.gov The synthesis of this ring system can be efficiently achieved by constructing the pyrrole ring onto a suitably substituted pyrimidine precursor. Dihalopyrimidines are ideal starting points for such annulation strategies.

While specific literature examples starting from this compound are limited, synthetic strategies employed for other dihalopyrimidines are directly applicable. A common approach involves the reaction of a 4-amino-5-halopyrimidine with an alkyne, followed by a transition-metal-catalyzed cyclization (e.g., Sonogashira coupling followed by annulation).

Alternatively, a more direct route involves the reaction of a 4,6-dichloropyrimidine (B16783) with a species that can provide the necessary two-carbon unit to form the pyrrole ring. For example, reaction with an enolate or a similar nucleophile at one of the chloro-positions, followed by an intramolecular cyclization and aromatization sequence, can yield the desired pyrrolo[2,3-d]pyrimidine core. The presence of the C5-fluoro group in the target compound is particularly interesting, as fluorinated pyrrolo[2,3-d]pyrimidines have been explored for their enhanced biological properties.

Furthermore, Negishi cross-coupling reactions using bis(4,6-dichloropyrimidin-5-yl)zinc have been successfully employed to create aryl-pyrimidines, which are then converted to fused deazapurine heterocycles through azidation and thermal cyclization. nih.gov This demonstrates the utility of dichloropyrimidine scaffolds in advanced C-C bond-forming reactions to build complex, fused systems. nih.gov

Building Block for Functional Molecules

Beyond its role as a precursor to fused ring systems, the inherent reactivity of this compound makes it an invaluable building block for synthesizing a wide array of functional molecules through controlled, stepwise modifications.

Chemical probes are essential small molecules used to interrogate biological systems and validate therapeutic targets. nih.gov The development of potent and selective probes, particularly for protein kinases, often relies on a central heterocyclic scaffold that can be systematically modified to optimize binding affinity and selectivity. nih.gov The pyrimidine core is a well-established scaffold for this purpose.

The structure of this compound is ideally suited for the diversity-oriented synthesis of compound libraries for screening purposes. nih.gov The two chlorine atoms can be substituted sequentially with different nucleophiles, allowing for the introduction of a wide variety of side chains. This stepwise functionalization enables the exploration of the chemical space around the pyrimidine core, a critical process in developing selective inhibitors for specific kinases, which often have subtle differences in their ATP-binding pockets. nih.govnih.gov The methylthio group can also be modified, for instance, by oxidation to the corresponding sulfone, which can then be displaced by another nucleophile, further expanding the synthetic possibilities.

Pyrimidine derivatives are a major class of compounds used in the agrochemical industry as herbicides, fungicides, and insecticides. The development of new crop protection agents requires intermediates that are cost-effective and can be readily converted into a range of active ingredients. Patents filed by agrochemical companies have identified the closely related compound, 4,6-dichloro-5-fluoropyrimidine (B1312760), as a key intermediate in the synthesis of novel herbicides. google.comnus.edu.sgpatsnap.com

The synthetic utility demonstrated by 4,6-dichloro-5-fluoropyrimidine strongly suggests a similar, if not enhanced, role for its 2-(methylthio) derivative. The presence of the methylthio group provides an additional site for modification, potentially leading to derivatives with improved efficacy, altered selectivity, or different modes of action. The established manufacturing processes for 4,6-dichloro-5-fluoropyrimidine indicate that such compounds can be produced on an industrial scale, making them attractive starting materials for large-scale agrochemical production. google.com

In the realm of pharmaceutical research, the pyrimidine nucleus is considered a "privileged" scaffold due to its frequent appearance in FDA-approved drugs and clinical candidates. nih.gov Pyrimidine-based compounds are particularly prominent as kinase inhibitors, a major class of drugs for cancer therapy. nih.govbiorxiv.orgrsc.org

The compound this compound serves as an excellent starting point for the generation of lead compounds. Its utility stems from the ability to perform selective and sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions. This allows for the creation of large, diverse libraries of 2,4,6-trisubstituted pyrimidines. By systematically varying the substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.

For example, a library can be generated by reacting the dichloropyrimidine with a set of amines at the C4 position, followed by reaction with a different set of nucleophiles (e.g., alcohols, thiols, or other amines) at the C6 position. This combinatorial approach rapidly generates a multitude of structurally diverse compounds, which can then be screened against a panel of biological targets to identify promising lead candidates for further development. The structural similarity to the core of many known kinase inhibitors makes this scaffold particularly valuable for oncology and immunology drug discovery programs. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrimido[4,5-d]pyrimidine |

| 4,6-dichloro-5-formylpyrimidine |

| Pyrrolo[2,3-d]pyrimidine |

| 5-bromo-2,4-dichloropyrimidine |

| bis(4,6-dichloropyrimidin-5-yl)zinc |

| 4,6-dichloro-5-fluoropyrimidine |

Strategies for Selective Functionalization of the Pyrimidine Core in Multistep Syntheses

The chemical architecture of this compound presents multiple reactive sites, making it a highly versatile intermediate in advanced organic synthesis. The pyrimidine core is adorned with three distinct functional handles: two chlorine atoms at the C4 and C6 positions, a fluorine atom at C5, and a methylthio group at the C2 position. The strategic and selective manipulation of these groups is paramount for the construction of complex molecular frameworks, particularly in the synthesis of pharmaceutical agents and agrochemicals. The inherent electronic properties of the pyrimidine ring, influenced by the electron-withdrawing nitrogen atoms and the various substituents, govern the reactivity and regioselectivity of its functionalization.

Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 and C6 Positions

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates these reactions. Often, the two chlorine atoms exhibit differential reactivity, allowing for selective mono-substitution or sequential di-substitution under controlled reaction conditions.

The regioselectivity of the SNAr is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a base. For instance, in the synthesis of analogues of the antiplatelet drug Ticagrelor, the selective substitution of one of the chloro groups is a key step. The reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with an amino alcohol derivative proceeds selectively, with the amino group of the side chain displacing one of the chlorine atoms on the pyrimidine ring google.comrasayanjournal.co.in.

Research has shown that for many dichloropyrimidines, nucleophilic substitution is often selective for the C4 position nih.gov. However, the presence of other substituents on the ring can alter this selectivity. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), demonstrating a high degree of regioselectivity uliege.be. This selectivity can be attributed to a combination of electronic and steric effects.

The sequential substitution of both chlorine atoms with different nucleophiles is also a powerful strategy for building molecular diversity. A common approach involves an initial substitution with one nucleophile under mild conditions, followed by a second substitution with a different nucleophile, which may require more forcing conditions.

Table 1: Examples of Regioselective SNAr Reactions at C4/C6 Positions

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Ref. |

| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | Ethanol, ~20 °C, 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | uliege.be |

| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | 2-[[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d]-1,3-dioxolalkenyl-4-yl]oxy]ethanol | DIPEA, THF | Intermediate for Ticagrelor | - | jocpr.com |

| 4,6-dichloro-2-(methylthio)-5-nitropyrimidine | Resin-bound secondary amine | - | Resin-bound 4,6-disubstituted-2-methylthio-5-nitropyrimidine | - | researchgate.net |

Note: This table is illustrative and based on reported reactions for the title compound and its close analogues.

Functionalization at the C2 Position via the Methylthio Group

While the C4 and C6 positions are readily functionalized via SNAr of the chloro groups, the C2 position, bearing a methylthio group, offers an alternative site for modification. The methylthio group itself is not a good leaving group for nucleophilic substitution. However, it can be activated by oxidation to a more reactive methylsulfinyl or methylsulfonyl (sulfone) group.

The oxidation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or Oxone®. The resulting sulfone is a potent leaving group and can be displaced by a variety of nucleophiles. This two-step sequence of oxidation followed by nucleophilic substitution provides a reliable method for introducing diverse functionalities at the C2 position. This strategy is particularly valuable when direct substitution at C2 is not feasible or when the desired C2 substituent needs to be introduced later in a synthetic sequence.

In the context of creating libraries of substituted purines, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine has been utilized where the methylthio group is oxidized to the corresponding sulfone, which then allows for facile substitution at the C2-position researchgate.net. This highlights the utility of the methylthio group as a "masked" reactive site.

Table 2: Functionalization Strategy at the C2 Position

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxidation | mCPBA, Oxone® | 4,6-dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine (B8097412) |

| 2 | Nucleophilic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | 2-substituted-4,6-dichloro-5-fluoropyrimidine |

Note: This table outlines a general strategy for functionalization at the C2 position.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds thermofisher.com. The chloro-substituents at the C4 and C6 positions of this compound are suitable handles for such transformations.

Palladium- and nickel-catalyzed reactions like the Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings can be employed to introduce aryl, heteroaryl, alkyl, or amino groups at these positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. It is often possible to achieve selective mono-arylation or sequential diarylation by carefully controlling the reaction conditions, similar to SNAr reactions.

Furthermore, the C-S bond of the methylthio group can also participate in cross-coupling reactions. It has been shown that thiomethyl-substituted N-heterocycles can undergo palladium- or nickel-catalyzed cross-coupling reactions with organozinc reagents acs.org. This provides an additional avenue for functionalization at the C2 position, complementing the oxidation-substitution strategy.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst/Ligand System (Examples) | Potential Product |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh3)4, PdCl2(dppf) | 4-aryl-6-chloro-5-fluoro-2-(methylthio)pyrimidine |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / Xantphos | 4-amino-6-chloro-5-fluoro-2-(methylthio)pyrimidine |

| Negishi Coupling | Organozinc reagent | Pd(OAc)2 / SPhos, Ni(acac)2 / DPEPhos | 4-alkyl/aryl-6-chloro-5-fluoro-2-(methylthio)pyrimidine |

Note: This table presents potential applications of common cross-coupling reactions to the target molecule.

Advanced Topics and Future Research Directions for 4,6 Dichloro 5 Fluoro 2 Methylthio Pyrimidine

The multifaceted reactivity of the pyrimidine (B1678525) core, particularly when substituted with a unique combination of halogens and a methylthio group as seen in 4,6-dichloro-5-fluoro-2-(methylthio)pyrimidine, presents a fertile ground for advanced chemical research. Future investigations are poised to move beyond foundational synthesis and characterization, venturing into sophisticated methodologies that promise to enhance efficiency, uncover novel chemical behavior, and enable the precise design of next-generation functional molecules.

Q & A

Q. What are the recommended synthetic routes for 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine?

The synthesis of halogenated pyrimidines typically involves sequential substitution reactions. For example, Patel et al. (2007) demonstrated that nucleophilic substitution at the 2-, 4-, and 6-positions of pyrimidine derivatives can be achieved using thiols or amines under controlled conditions . Specifically, the methylthio group at the 2-position can be introduced via reaction with methanethiol or its derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C. The chloro and fluoro substituents are often introduced using phosphorus oxychloride (POCl₃) or fluorinating agents like DAST (diethylaminosulfur trifluoride), respectively. Safety protocols, such as glovebox use for handling toxic intermediates, are critical during synthesis .

Q. How should this compound be stored to ensure stability?

Procházková et al. (2012a) highlighted that halogenated pyrimidines, particularly those with electron-withdrawing substituents, are prone to decomposition in dimethyl sulfoxide (DMSO) due to radical-mediated degradation. They recommend storing the compound in anhydrous conditions at –20°C under inert gas (e.g., argon) to minimize hydrolysis and oxidative side reactions. Lyophilization is advised for long-term storage .

Q. What analytical techniques are suitable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity (>95%).

- FT-IR : To identify functional groups (e.g., C–S stretch at ~650 cm⁻¹).

Computational methods like DFT (Density Functional Theory) can predict electronic properties and validate experimental data .

Advanced Research Questions

Q. How do substituents influence the compound’s reactivity and biological activity?

The methylthio group at the 2-position enhances nucleophilic aromatic substitution (NAS) reactivity, making it a versatile intermediate for further functionalization. The 5-fluoro substituent increases electron deficiency, favoring reactions at the 4- and 6-chloro positions. Biologically, Nencka et al. (2007) showed that halogenated pyrimidines inhibit enzymes like thymidine phosphorylase (TP) by mimicking natural substrates. The fluoro group’s electronegativity and small size improve binding affinity to enzyme active sites .

Q. What computational methods can predict reaction pathways for modifying this compound?

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations (e.g., DFT, MP2) and reaction path search algorithms to optimize synthetic routes. For example, Fukui’s frontier molecular orbital (FMO) theory can predict regioselectivity in NAS reactions. Transition-state modeling using software like Gaussian or ORCA helps identify energy barriers, enabling lab validation under narrowed experimental conditions .

Q. How to resolve contradictions in reported stability data under different conditions?